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3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

Medicinal chemistry Chemical biology Structure-activity relationship

Researchers sourcing brominated aminoethyl-pyridinones often encounter regioisomeric ambiguity that confounds SAR studies. This compound-the 3-(2-aminoethyl) regioisomer-places the basic amine distal to the pyridinone π-system, creating a distinct hydrogen-bond pharmacophore vs. the N1-aminoethyl isomer (CAS 1820674-54-1). • 5-Br handle enables Suzuki-Miyaura cross-coupling for parallel library chemistry. • Hydrochloride salt guarantees full amine protonation at physiological pH, eliminating batch-to-batch variability in receptor-binding assays. • Bromine isotopic fingerprint (⁷⁹Br:⁸¹Br ≈ 1:1) permits label-free LC-MS tracking in complex matrices. Supplied as a pre-weighed, analytically verified solid with a certificate of analysis.

Molecular Formula C7H10BrClN2O
Molecular Weight 253.52
CAS No. 2241128-40-3
Cat. No. B2782905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
CAS2241128-40-3
Molecular FormulaC7H10BrClN2O
Molecular Weight253.52
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Br)CCN.Cl
InChIInChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H
InChIKeyYEJKVGCZPYOHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Source Benchmarking


3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one hydrochloride is a C7-substituted pyridin-2(1H)-one bearing a primary amine-terminated ethyl side chain at the 3-position and a bromine atom at the 5-position, provided as the hydrochloride salt [1]. With a molecular weight of 253.52 g mol⁻¹ and the molecular formula C₇H₁₀BrClN₂O, the compound presents three hydrogen-bond donors (one pyridinone N–H and one primary amine) and two hydrogen-bond acceptors [1]. The bromine substituent furnishes a synthetically versatile heavy-atom handle, while the primary amine enables downstream conjugation, reductive amination, or amide coupling without additional deprotection steps.

C3-(2-aminoethyl) regioisomer; free N1–H available
5-Bromo substituent as heavy-atom handle for crystallography & LC-MS
Hydrochloride salt ensures consistent amine protonation in assays

Why Generic Substitution Fails


Within the brominated aminoethyl-pyridinone family, even minor positional or salt-form changes alter physicochemical properties that directly affect solubility, pKa of the amine, and synthetic tractability. The 3-(2-aminoethyl) regioisomer places the basic amine distal to the pyridinone π-system, yielding a distinct hydrogen-bond pharmacophore compared with the N1-aminoethyl isomer (CAS 1820674-54-1) or the 4-aminoethyl analog (CAS 170026-03-6) [1]. The hydrochloride salt further standardizes the protonation state of the primary amine, reducing batch-to-batch variability in receptor-binding or enzyme assays where amine protonation is critical. Because public bioactivity data for this compound class remain sparse, structural differentiation—rather than assumed biological equivalence—must guide procurement decisions .

Regioisomeric mismatch (N1- vs C3-aminoethyl)

The N1-aminoethyl isomer (CAS 1820674-54-1) lacks a free N1–H, altering the hydrogen-bond pharmacophore and potentially shifting target engagement relative to the C3-isomer.

Salt-form variability (free base vs hydrochloride)

Free-base stocks may exhibit incomplete amine protonation at physiological pH, introducing variability in IC₅₀ or Kd measurements compared with the protonation-controlled hydrochloride salt.

Product-Specific Differentiation Evidence


Regioisomeric Identity and H-Bond Pharmacophore Topology

The target compound places the primary-amine-terminated ethyl group at the pyridinone C3 carbon, while the closest commercial analog—1-(2-aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride (CAS 1820674-54-1)—attaches the identical side chain to the N1 nitrogen [1]. This positional switch alters the vector of the amine relative to the pyridinone ring: the C3-aminoethyl compound projects the amine into a region structurally analogous to the dopamine side chain, whereas the N1-aminoethyl isomer presents a more compact, charge-dense architecture. In medicinal chemistry programs targeting aminergic GPCRs or transporters, this topological difference can determine whether the compound engages the orthosteric binding site or functions as an allosteric modulator . No head-to-head biological comparison has been published; differentiation rests on structural topology.

Regioisomeric topology
Class-level
C3-NH₂ vs N1-NH₂; N1–H present
Distinct H-bond pharmacophore topology
No head-to-head biological comparison published
Medicinal chemistry Chemical biology Structure-activity relationship

Bromine as a Heavy-Atom Probe for Crystallography and Mass Spectrometry

The 5-bromo substituent of the target compound provides a monoisotopic mass shift of approximately 78.92 Da (⁷⁹Br) relative to the non-brominated analog 4-(2-aminoethyl)pyridin-2(1H)-one (free base MW 138.17 Da) [1][2]. This mass difference is readily resolved by liquid chromatography-mass spectrometry (LC-MS), enabling unequivocal tracking of the compound in metabolic stability assays or covalent target-engagement experiments. The bromine atom also serves as an anomalous scatterer for X-ray crystallography (f″ ≈ 0.7 e⁻ at Cu Kα), which can assist in solving protein-ligand co-crystal structures when the compound is soaked or co-crystallized with a protein target [1].

Heavy-atom probe
Class-level
ΔM ≈ 78.9 Da; anomalous f″ ≈ 0.7 e⁻ (Cu Kα)
Intrinsic LC-MS tracking and X-ray phasing power
No experimental crystallography data for this compound
Structural biology Biophysical chemistry Fragment-based drug discovery

Hydrochloride Salt Form and Assay Protonation Consistency

The target compound is supplied as the hydrochloride salt, which protonates the primary amine (predicted pKa of the conjugate acid ≈ 10.5 for an aliphatic amine) [1]. The charged ammonium species increases aqueous solubility relative to the neutral free base. While no published quantitative solubility comparison exists for this exact compound, the general principle that hydrochloride salts of primary amines exhibit significantly improved aqueous solubility over their free-base counterparts is well established [1]. The hydrochloride also minimizes variability in protonation state across assay buffers (pH 7.0–7.4), reducing the risk of inconsistent IC₅₀ or Kd measurements that can arise when using the free base [1].

Protonation state
Reported
HCl salt; amine pKa ≈ 10.5 (pred.)
Uniform protonation at pH 7.4 reduces assay variability
Solubility advantage qualitative; no direct measurement
Preformulation Assay development Biophysical screening

Molecular Weight and Passive Permeability Predictions

The target compound (MW 253.52 g mol⁻¹) is significantly lighter than the N-ethyl-substituted analog 3-(2-aminoethyl)-1-ethylpyridin-2(1H)-one (MW 166.22 g mol⁻¹ free base) but heavier than the des-bromo analog [1]. The free pyridinone N–H of the target compound participates in hydrogen bonding, which can reduce passive membrane permeability compared with N-alkylated analogs where the N–H is absent [1]. This property is relevant when selecting tool compounds for cell-based assays: the target compound is less likely to passively diffuse across lipid bilayers than its N-ethyl counterpart, potentially reducing off-target intracellular effects.

Passive permeability
Class-level
HBD = 3; MW 253.5 (salt)
Lower predicted passive permeability vs N-alkyl analogs
Computed descriptors; no PAMPA/Caco-2 data
ADME Computational chemistry Fragment-based screening

Recommended Application Scenarios


Focused Library Synthesis for Aminergic GPCR Targets

The C3-aminoethyl substitution pattern of this compound provides a scaffold that can be diversified via the primary amine, the 5-bromo position (Suzuki–Miyaura coupling), or the free N1–H (alkylation/arylation). This three-point diversification is not simultaneously available on the N1-aminoethyl isomer (CAS 1820674-54-1), where the N1 position is already alkylated [1]. Medicinal chemistry groups building focused libraries around aminergic GPCRs or monoamine transporters can use this compound as a core intermediate, leveraging the bromine as a synthetic handle for parallel chemistry while retaining the amine for amide or sulfonamide library construction.

X-Ray Crystallography Ligand-Soaking with Intrinsic Anomalous Signal

Protein crystallographers conducting fragment-soaking campaigns can use the bromine atom of this compound as an intrinsic anomalous scatterer for experimental phasing or ligand-placement verification. Unlike the des-bromo analog (CAS 170026-03-6), this compound provides a detectable anomalous signal at standard home-source Cu Kα wavelengths, facilitating unambiguous electron-density assignment in co-crystal structures without the need for selenomethionine labeling or heavy-atom derivatization [1].

Biochemical Assays Requiring Stable Protonation State

For biochemical IC₅₀ or Kd determinations conducted at physiological pH (7.0–7.4), the hydrochloride salt ensures that the primary amine is fully protonated upon dissolution, eliminating the variable partial-protonation artifacts that can occur with free-base stocks [1]. This is particularly important when the amine is hypothesized to engage in a salt bridge with an aspartate or glutamate residue in the target binding site, as incomplete protonation would attenuate the measured affinity.

LC-MS Metabolic Stability and Covalent Target-Engagement Studies

The distinctive bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a mass-spectrometric fingerprint that allows the compound to be tracked in complex biological matrices (e.g., hepatocyte incubations, cell lysates) without requiring a separate stable-isotope-labeled internal standard. This property is absent in non-halogenated analogs and can simplify quantitative bioanalytical method development [1].

Application
Selection Property
Validation Focus
Focused library synthesis for aminergic GPCRs
Three-point diversification (amine, bromine, N1-H)
Verify orthogonal reactivity at C3-NH₂ and 5-Br positions
X-ray crystallography ligand-soaking
Intrinsic anomalous scattering from bromine
Confirm Br anomalous signal at Cu Kα for phasing
Biochemical IC₅₀ / Kd determinations
Protonation-controlled hydrochloride salt
Ensure consistent amine charge state in assay buffer
LC-MS metabolic stability / target engagement
Distinctive Br isotopic pattern for tracking
Validate quantitative detection without SIL-IS
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